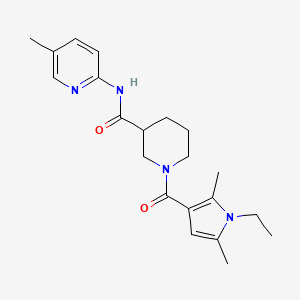![molecular formula C15H21N3O2S B7055149 1-[1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropyl]ethanone](/img/structure/B7055149.png)
1-[1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropyl]ethanone is a complex organic compound featuring a thiazole ring, a piperazine moiety, and a cyclopropyl group. The thiazole ring is known for its aromaticity and biological activity, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropyl]ethanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the thiazole derivative with piperazine under controlled conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Final Coupling: The final step involves coupling the piperazine-thiazole intermediate with the cyclopropyl derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropyl]ethanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole and piperazine derivatives.
Scientific Research Applications
1-[1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropyl]ethanone involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate.
Cyclopropyl Derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol.
Uniqueness
1-[1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropyl]ethanone is unique due to its combination of a thiazole ring, piperazine moiety, and cyclopropyl group, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
1-[1-[4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-10-11(2)21-14(16-10)18-8-6-17(7-9-18)13(20)15(4-5-15)12(3)19/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFHLPDSUAGQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(CC2)C(=O)C3(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-nitro-6-[3-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]quinoline](/img/structure/B7055066.png)
![4,5-Dimethyl-2-[4-(2-propan-2-yloxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B7055076.png)
![2-[[6,6-dimethyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B7055078.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylpyrimidin-2-amine](/img/structure/B7055080.png)
![8-(5-Bromopyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7055091.png)
![N-[2-(4-methyl-1H-indol-3-yl)ethyl]-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7055096.png)
![[(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol](/img/structure/B7055098.png)
![N-[2-(4-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B7055103.png)
![(3S,4S)-4-methyl-1-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]pyrrolidine-3-carboxamide](/img/structure/B7055110.png)
![N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7055114.png)

![[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7055139.png)
![N-[1-[3-(azepan-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7055145.png)
![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone](/img/structure/B7055152.png)
